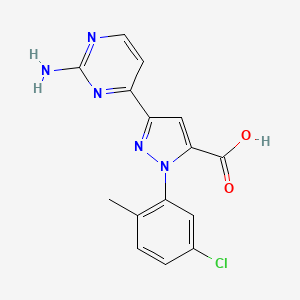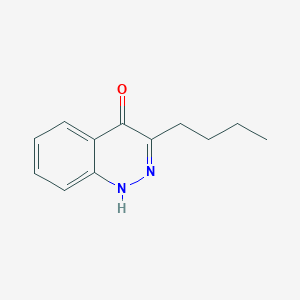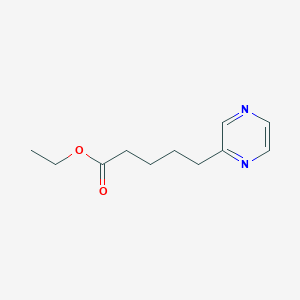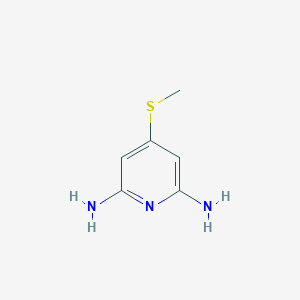
2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused with a pyrazine ring This particular compound is characterized by the presence of bromomethyl and dichloro substituents at specific positions on the quinoxaline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline typically involves the bromination of a quinoxaline precursor. One common method is the reaction of 2,3-dimethyl-6,7-dichloroquinoxaline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact .
化学反应分析
Types of Reactions
2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding dihydroquinoxaline derivatives.
Oxidation Reactions: Oxidation can lead to the formation of quinoxaline dioxides
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) under mild heating conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Oxidation: Formation of quinoxaline dioxides.
科学研究应用
2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes
作用机制
The mechanism of action of 2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline involves its interaction with biological molecules. The bromomethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This covalent modification can disrupt enzyme activity or DNA replication, contributing to its antibacterial and antifungal effects .
相似化合物的比较
Similar Compounds
- 2,3-Bis(bromomethyl)quinoxaline
- 2,3-Bis(dibromomethyl)naphthalene
- 2,3-Bis(bromomethyl)-6-nitroquinoxaline
Uniqueness
2,3-Bis(bromomethyl)-6,7-dichloro-quinoxaline is unique due to the presence of both bromomethyl and dichloro substituents, which confer distinct chemical reactivity and biological activity. The dichloro groups enhance its stability and lipophilicity, making it more effective in certain applications compared to its analogs .
属性
分子式 |
C10H6Br2Cl2N2 |
|---|---|
分子量 |
384.88 g/mol |
IUPAC 名称 |
2,3-bis(bromomethyl)-6,7-dichloroquinoxaline |
InChI |
InChI=1S/C10H6Br2Cl2N2/c11-3-9-10(4-12)16-8-2-6(14)5(13)1-7(8)15-9/h1-2H,3-4H2 |
InChI 键 |
LWXGVLAUAJHSID-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)CBr)CBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
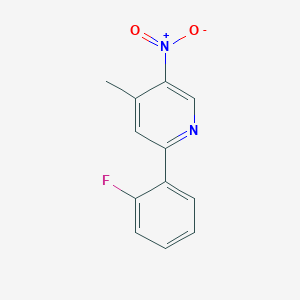

![1-benzyl-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8328406.png)

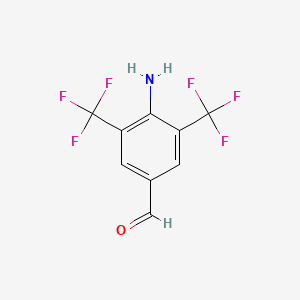
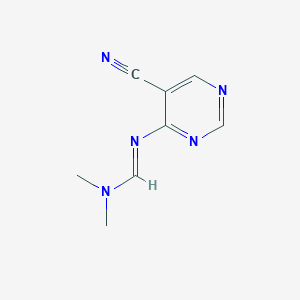
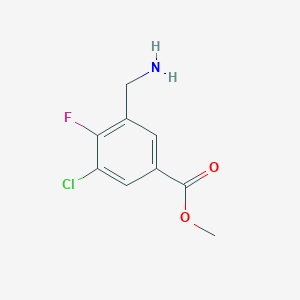
![3-[(2,5-Dichloro-4-pyrimidinyl)amino]-1-propanol](/img/structure/B8328435.png)
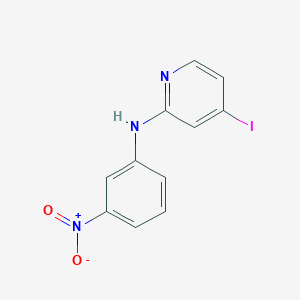
![7-Fluoro-pyrido[3,2-d]pyrimidin-4-ylamine](/img/structure/B8328453.png)
